N-(benzo[d]thiazol-6-yl)-2,5-dichlorothiophene-3-carboxamide
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Overview
Description
“N-(benzo[d]thiazol-6-yl)-2,5-dichlorothiophene-3-carboxamide” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic compounds that have been applied for a variety of biological applications such as antitumor, antifungal, anticancer, and antibacterial .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl (2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed based on IR, 1H, 13C NMR and mass spectral data . The functionalization of N-(benzo[d]thiazol-2-yl)benzamide with a nitro (NO2) substituent influences the solid-state arrangement, absorption, and fluorescence properties of these compounds .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be analyzed based on the reaction mechanisms and the products formed. The compounds were evaluated for anti-inflammatory activity and among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed based on its empirical formula, molecular weight, and other related properties .Scientific Research Applications
Antitumor Activity
Studies have shown that benzothiazole derivatives possess significant antitumor properties. A series of new thiazole derivatives were synthesized, with two compounds demonstrating a high ability to inhibit the in vitro growth of human tumor cells. This suggests that derivatives of benzothiazole, including those similar to N-(benzo[d]thiazol-6-yl)-2,5-dichlorothiophene-3-carboxamide, are promising candidates for the development of innovative anti-cancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).
Antimicrobial Properties
Research on benzothiazole derivatives has also highlighted their antimicrobial properties. Novel analogs of these compounds have been synthesized and tested for their antibacterial activity, with certain derivatives showing promising results against bacterial strains such as Staphylococcus aureus and Bacillus subtilis. This indicates the potential of benzothiazole derivatives, including compounds structurally related to this compound, as antibacterial agents (Palkar et al., 2017).
Corrosion Inhibition
Benzothiazole derivatives have been explored as corrosion inhibitors for metals, with studies demonstrating their effectiveness in protecting steel against corrosion in acidic environments. This application is significant for industries looking to extend the lifespan of metal structures and components, highlighting the potential utility of compounds like this compound in materials science (Hu et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-2,5-dichlorothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2OS2/c13-10-4-7(11(14)19-10)12(17)16-6-1-2-8-9(3-6)18-5-15-8/h1-5H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYRBIAQCYSTML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=C(SC(=C3)Cl)Cl)SC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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